5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate
Overview
Description
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate is a chemical compound with the molecular formula C22H30N6O8S2 and a molecular weight of 570.64 g/mol . This compound is known for its role as a methyl donor in various biochemical processes, particularly in the liver where it is involved in numerous methylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate typically involves the following steps:
Starting Materials: The synthesis begins with adenosine and methionine derivatives.
Methylation: The key step involves the methylation of the sulfur atom in methionine to form the sulfonium ion.
Coupling Reaction: This is followed by a coupling reaction with adenosine to form the final product.
Tosylation: The final step involves the tosylation of the compound to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale methylation and coupling reactions under controlled conditions to ensure high yield and purity. The process typically involves:
Batch Reactors: For precise control over reaction conditions.
Purification: Using techniques such as crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields thiol derivatives.
Substitution: Results in various substituted sulfonium compounds.
Scientific Research Applications
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate has a wide range of applications in scientific research:
Chemistry: Used as a methyl donor in synthetic organic chemistry.
Biology: Plays a crucial role in methylation reactions, influencing gene expression and protein function.
Medicine: Investigated for its potential therapeutic effects in treating depression, liver diseases, and joint disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The compound acts primarily as a methyl donor in biochemical reactions. It donates a methyl group to various substrates, including DNA, proteins, and lipids, through enzyme-catalyzed reactions. This methylation process is essential for regulating gene expression, protein function, and cellular metabolism. The primary molecular targets include DNA methyltransferases and catechol O-methyltransferase .
Comparison with Similar Compounds
Similar Compounds
S-Adenosylmethionine (SAMe): Another methyl donor with similar biochemical roles.
S-Methylmethionine: Also involved in methylation reactions but with different substrate specificity.
Methionine: The precursor to many methyl donors, including the compound .
Uniqueness
5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate is unique due to its enhanced stability and solubility provided by the tosylate group. This makes it particularly useful in industrial and research applications where stability is crucial .
Properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPOFDUCFKOUHV-XKGORWRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436187 | |
Record name | AdoMet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52248-03-0 | |
Record name | AdoMet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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